Ethanolamine octanoate

Description

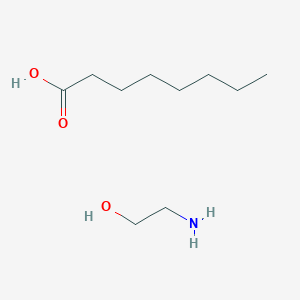

Ethanolamine octanoate (C₁₀H₂₃NO₃) is a salt formed by the neutralization of octanoic acid (caprylic acid) with 2-aminoethanol (ethanolamine). Its IUPAC name is octanoic acid, compd. with 2-aminoethanol (1:1) . The compound is characterized by a molecular weight of 205.298 g/mol and a SMILES structure of O=C(O)CCCCCCC.OCCN, reflecting its dual-component nature . It is widely utilized in industrial applications, including wood preservatives, surfactants, and corrosion inhibitors, due to its amphiphilic properties and ability to form stable complexes with metal ions like copper(II) .

Properties

CAS No. |

28098-03-5 |

|---|---|

Molecular Formula |

C10H23NO3 |

Molecular Weight |

205.29 g/mol |

IUPAC Name |

2-aminoethanol;octanoic acid |

InChI |

InChI=1S/C8H16O2.C2H7NO/c1-2-3-4-5-6-7-8(9)10;3-1-2-4/h2-7H2,1H3,(H,9,10);4H,1-3H2 |

InChI Key |

ZGIPIEWHOQEVJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.C(CO)N |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Ethanolamine octanoate is prepared by reacting octanoic acid with 2-ethanolamine under suitable conditions, typically in an organic solvent . The reaction involves the formation of a salt between the carboxylic acid group of octanoic acid and the amine group of ethanolamine. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield . For example, copper (II) sulphate and octanoic acid can be dissolved in aqueous ethanolamine solutions to prepare waterborne copper/ethanolamine wood preservatives .

Chemical Reactions Analysis

Formation Reaction

Ethanolamine octanoate forms via a neutralization reaction between ethanolamine and octanoic acid:

This reaction is typical for amine-carboxylic acid interactions, yielding a zwitterionic salt .

Hydrolysis

Under acidic or basic conditions , this compound can hydrolyze back to its parent compounds:

-

Acidic conditions : protonates the carboxylate, increasing its electrophilicity and facilitating cleavage.

-

Basic conditions : deprotonates the ammonium group, destabilizing the salt.

Reaction :

This reversibility is consistent with general salt hydrolysis principles .

Reaction with CO₂

Ethanolamine alone reacts with CO₂ to form carbamate salts :

Complexation with Metals

Ethanolamine’s amine group can coordinate with metal ions (e.g., Fe, Cu), forming stable complexes . In this compound, the protonated ammonium may reduce metal-binding affinity, but residual coordination may still occur:

This aligns with ethanolamine’s known behavior in metal complexation .

Enzymatic Degradation

Ethanolamine is catabolized by ethanolamine ammonia lyase (EutBC) in bacterial systems, producing acetaldehyde and ammonia :

In this compound, this reaction may occur if the salt dissociates to release free ethanolamine .

Reactivity with Aldehydes/Ketones

Scientific Research Applications

Ethanolamine octanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethanolamine octanoate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability . It also interacts with proteins, potentially affecting their structure and function. Molecular targets include membrane phospholipids and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Ethanolamine Octanoate vs. Ethyl Octanoate

| Property | This compound | Ethyl Octanoate |

|---|---|---|

| Molecular Formula | C₁₀H₂₃NO₃ | C₁₀H₂₀O₂ |

| Functional Groups | Carboxylate, amine | Ester |

| Applications | Wood preservatives, surfactants | Food flavoring (sour apple aroma) |

| Volatility | Low (ionic nature) | High (volatile ester) |

| Industrial Relevance | Metal complexation, corrosion inhibition | Food and cosmetic industries |

- Key Differences: this compound’s ionic structure grants it stability in aqueous systems, whereas ethyl octanoate’s ester group makes it volatile and suitable for flavoring. Ethyl octanoate levels in yeast fermentation are four times higher in wild-type strains compared to mutants, highlighting its biosynthetic specificity .

This compound vs. Diethanolamine Oleate

| Property | This compound | Diethanolamine Oleate |

|---|---|---|

| Molecular Formula | C₁₀H₂₃NO₃ | C₂₂H₄₃NO₃ |

| Backbone | C8 fatty acid + monoethanolamine | C18 unsaturated acid + diethanolamine |

| Applications | Metalworking fluids, wood treatment | Surfactants, emulsifiers |

| Hydrophobicity | Moderate (C8 chain) | High (C18 chain) |

- Functional Contrast: Diethanolamine oleate’s longer alkyl chain enhances its surfactant efficiency in cosmetics, while this compound’s shorter chain and copper-binding capacity make it ideal for wood preservation .

This compound vs. Copper-Ethanolamine Complexes

This compound is often compared to copper(II) ethanolamine complexes (e.g., copper triethanolamine or copper ethylenediamine). Both systems are used in wood preservatives, but this compound eliminates the need for chromium-based fixatives. Studies show that copper(II) octanoate-ethanolamine formulations exhibit identical coordination environments and fungicidal efficacy as pre-synthesized copper complexes, reducing production costs by 20–30% .

Research Findings and Performance Data

Wood Preservation Efficiency

- Leaching Resistance: this compound binds to lignin and hemicellulose in wood, reducing copper leaching by 40–50% compared to non-amine copper formulations .

- Fungicidal Activity : At 0.5% w/v concentration, it inhibits Trametes versicolor growth by 95% over 12 weeks, comparable to chromium-copper systems .

Surfactant Performance

- Critical Micelle Concentration (CMC): 1.2 mM in water, lower than diethanolamine oleate (2.5 mM), indicating superior surface activity .

Thermal and Chemical Stability

- Decomposition Temperature: 220°C, higher than ethyl octanoate (160°C), due to ionic interactions .

Biological Activity

Ethanolamine octanoate, a compound formed from the esterification of ethanolamine and octanoic acid, has garnered interest in various biological contexts due to its unique properties and potential applications. This article delves into its biological activity, focusing on pharmacological effects, metabolic pathways, and case studies that highlight its significance in both therapeutic and toxicological frameworks.

- Chemical Formula : C10H21NO2

- Molecular Weight : 187.29 g/mol

- CAS Registry Number : 110-74-1

- IUPAC Name : this compound

Pharmacological Effects

This compound exhibits several pharmacological properties that merit attention:

- Antimicrobial Activity : Studies have indicated that ethanolamine can enhance the virulence of certain pathogens, such as Escherichia coli O157:H7, by activating virulence gene expression at concentrations as low as 1 µM. This suggests a dual role where it may serve as a nutrient source while also modulating pathogenicity .

- Neuroprotective Effects : Ethanolamine is involved in the synthesis of phosphatidylethanolamine, which plays a critical role in cellular membranes and signaling pathways. Its derivatives have shown promise in protecting against neurodegenerative conditions by mitigating oxidative stress and inflammation in neuronal cells .

- Developmental Toxicity : Research indicates that exposure to ethanolamine can lead to developmental toxicity in animal models, particularly when administered during gestation. The no-observed-adverse-effect level (NOAEL) for systemic toxicity was found to be 300 mg/kg body weight per day in dietary studies with rats .

Metabolism and Distribution

This compound undergoes metabolic conversion within the body, primarily involving:

- Absorption : Ethanolamine is absorbed through the skin and gastrointestinal tract, with varying degrees of permeability observed across different species. For instance, studies demonstrate significantly higher absorption rates through mouse skin compared to human skin .

- Distribution : Following administration, ethanolamine is distributed to various organs, with a significant portion accumulating in the liver. Approximately 54% of labeled ethanolamine was found in liver tissues after intraperitoneal injection in rats .

Case Study 1: Developmental Toxicity in Rats

In a controlled study involving Wistar rats, ethanolamine was administered during gestation days 6-15 at doses ranging from 40 to 450 mg/kg body weight per day. The findings indicated a NOEL of 120 mg/kg/day for maternal toxicity and developmental effects were observed at higher doses, including increased embryolethality and malformations among pups .

Case Study 2: Neuroprotective Potential

A study exploring the neuroprotective effects of ethanolamine derivatives highlighted their ability to reduce oxidative stress markers and improve cholinergic function in scopolamine-treated mice. The treatment led to significant increases in levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting potential applications in treating cognitive impairments .

Comparative Analysis of Biological Activity

| Property | This compound | Other Ethanolamines |

|---|---|---|

| Antimicrobial Activity | Yes (activates virulence) | Varies by structure |

| Neuroprotective Effects | Significant | Present in some derivatives |

| Developmental Toxicity | Yes (observed in studies) | Varies widely |

| Absorption Efficiency | High (species-dependent) | Generally lower |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ethanolamine octanoate in biological matrices?

- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) with derivatization is optimal. For example, isobutyl esterification improves sensitivity and specificity compared to methyl ester derivatives. Derivatize samples using chloroform-methanol extraction (Bligh-Dyer method) , followed by isobutylation to enhance fragmentation patterns (e.g., m/z 127.1 for unlabeled octanoate). Validate the method with a lower limit of quantification (LLOQ) ≤0.43 μM .

| Derivatization Method | Key Advantages | Limitations |

|---|---|---|

| Methyl esterification | Simplicity | Low sensitivity (LLOQ ~8.6 μM) |

| Isobutyl esterification | High specificity (m/z 127.1) | Requires optimization |

Q. How does this compound participate in lipid metabolic pathways?

- Methodological Answer : Ethanolamine derivatives, including octanoate esters, are precursors for phosphatidylethanolamine (PE) synthesis. In Trypanosoma brucei, N-acylethanolamine (NAE) degradation by fatty acid amide hydrolase (FAAH) releases ethanolamine for PE biosynthesis. Investigate pathway activity using isotopic labeling (e.g., ¹³C-octanoate) and FAAH inhibition assays under ethanolamine-limited conditions .

Q. What experimental protocols ensure stability of this compound during storage?

- Methodological Answer : Store this compound in anhydrous chloroform at -20°C to prevent hydrolysis. Monitor degradation via thin-layer chromatography (TLC) or GC-MS. For aqueous systems, use buffered solutions (pH 7.4) with antioxidants (e.g., 0.01% BHT) to mitigate oxidation. Validate stability over 30 days with accelerated aging tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioavailability across different extraction protocols?

- Methodological Answer : Discrepancies often arise from lipid extraction efficiency. Compare methods:

- Bligh-Dyer : High recovery for polar lipids but may miss non-polar fractions .

- Solid-phase extraction (SPE) : Better for isolating specific lipid classes but requires pH optimization.

Use spiked recovery experiments with ¹³C-labeled this compound to quantify losses. Statistical analysis (ANOVA) should account for batch effects and matrix interference .

Q. What experimental design considerations are critical for studying this compound’s role in drug delivery systems?

- Methodological Answer : When formulating liposomes or lipid nanoparticles:

- Variables : this compound-to-phospholipid ratio, pH (affects amine protonation), and temperature.

- Characterization : Dynamic light scattering (DLS) for size, ζ-potential for surface charge, and HPLC for encapsulation efficiency.

Reference in vitro release studies using dialysis membranes (MWCO 10 kDa) and validate with cell uptake assays (e.g., fluorescent tagging) .

Q. How can statistical approaches address reproducibility challenges in this compound synthesis?

- Methodological Answer : Apply factorial design to optimize reaction parameters:

| Factor | Range Tested | Response Variable |

|---|---|---|

| Reaction temperature | 60–100°C | Yield (%) |

| Catalyst concentration | 0.1–1.0 mol% | Purity (GC-MS area %) |

| Use response surface methodology (RSM) to identify optimal conditions. Report confidence intervals (95% CI) and p-values (<0.05) for significance . |

Data Analysis and Reporting Guidelines

- Ethical Considerations : Disclose conflicts of interest (e.g., commercial reagents) and adhere to institutional review for biological studies .

- Data Presentation : Use SI units, report means ± SD (≤3 significant figures), and provide raw data in appendices .

- Contradictory Findings : Discuss potential sources (e.g., matrix effects in GC-MS, enzymatic batch variability) and propose replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.